molecular formula C16H22O6 B14303369 Dimethyl 4-benzyl-2,2-dimethoxypentanedioate CAS No. 112428-09-8

Dimethyl 4-benzyl-2,2-dimethoxypentanedioate

Cat. No.: B14303369
CAS No.: 112428-09-8
M. Wt: 310.34 g/mol
InChI Key: VKUHHFIHSPKJSU-UHFFFAOYSA-N
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Description

Dimethyl 4-benzyl-2,2-dimethoxypentanedioate is an organic compound with the molecular formula C15H20O6. It is a derivative of pentanedioic acid, featuring a benzyl group and two methoxy groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 4-benzyl-2,2-dimethoxypentanedioate typically involves the esterification of 4-benzyl-2,2-dimethoxypentanedioic acid. This can be achieved through the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in large-scale production.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-benzyl-2,2-dimethoxypentanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can be employed for substitution reactions.

Major Products Formed

    Oxidation: The major products are carboxylic acids.

    Reduction: The major products are alcohols.

    Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Dimethyl 4-benzyl-2,2-dimethoxypentanedioate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dimethyl 4-benzyl-2,2-dimethoxypentanedioate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids, which can then participate in further biochemical reactions. The benzyl group may also play a role in binding to specific receptors or enzymes, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2,2-dimethoxypentanedioate
  • Dimethyl 4-benzylpentanedioate
  • Dimethyl 2,2-dimethoxybutanedioate

Uniqueness

Dimethyl 4-benzyl-2,2-dimethoxypentanedioate is unique due to the presence of both benzyl and methoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various synthetic and research applications.

Properties

CAS No.

112428-09-8

Molecular Formula

C16H22O6

Molecular Weight

310.34 g/mol

IUPAC Name

dimethyl 4-benzyl-2,2-dimethoxypentanedioate

InChI

InChI=1S/C16H22O6/c1-19-14(17)13(10-12-8-6-5-7-9-12)11-16(21-3,22-4)15(18)20-2/h5-9,13H,10-11H2,1-4H3

InChI Key

VKUHHFIHSPKJSU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)CC(C(=O)OC)(OC)OC

Origin of Product

United States

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